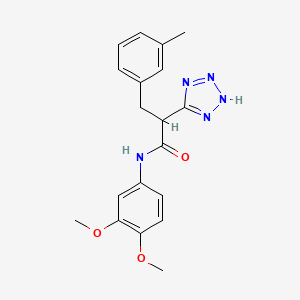

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

Description

This compound is a propanamide derivative featuring a 3,4-dimethoxyphenyl amide group, a 3-methylphenyl substituent at the β-carbon, and a tetrazole ring at the α-position. The tetrazole moiety (2H-1,2,3,4-tetrazol-5-yl) is a key pharmacophore known for enhancing metabolic stability and bioavailability in drug design .

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-12-5-4-6-13(9-12)10-15(18-21-23-24-22-18)19(25)20-14-7-8-16(26-2)17(11-14)27-3/h4-9,11,15H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGFVGFKZODDFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C2=NNN=N2)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Amide Bond Formation: The tetrazole-containing intermediate is then coupled with 3,4-dimethoxyphenylamine and 3-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide bond can be reduced to form an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Structure

The compound features a complex structure that includes:

- A propanamide backbone.

- Two aromatic rings (3,4-dimethoxyphenyl and 3-methylphenyl).

- A tetrazole moiety which is known for its biological activity.

Anti-Cancer Research

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide has been investigated for its role as an indoleamine 2,3-dioxygenase inhibitor . This enzyme is implicated in tumor-induced immunosuppression. By inhibiting this enzyme, the compound may enhance the effectiveness of anti-cancer treatments and combat tumor-specific immunosuppression associated with various cancers .

Neuropharmacology

Research indicates that compounds with tetrazole rings can exhibit neuroprotective effects. The specific interactions of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide with neuroreceptors could provide insights into developing therapies for neurodegenerative diseases .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This aspect makes it a candidate for further exploration in treating chronic inflammatory conditions .

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties. The tetrazole group is often associated with increased biological activity against various pathogens . Further research is required to elucidate the specific mechanisms and efficacy against different microbial strains.

Case Study 1: Cancer Treatment Enhancement

In a study published in a peer-reviewed journal, researchers explored the effects of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide on tumor growth in murine models. The results indicated a significant reduction in tumor size when combined with standard chemotherapy agents, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Neuroprotective Effects

A recent investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide significantly reduced markers of oxidative stress and apoptosis in neuronal cells .

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide would depend on its specific application. Generally, compounds with tetrazole rings can interact with biological targets such as enzymes or receptors, modulating their activity. The dimethoxyphenyl and methylphenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Implications

The compound’s activity is highly sensitive to substituent positions on the phenyl rings and the choice of heterocyclic systems. Key analogs include:

*Molecular weight calculated based on formula C₁₉H₂₁N₅O₃ ().

Key Observations:

- β-Carbon Substituents : The 3-methylphenyl group in the target compound provides moderate steric bulk compared to 4-methoxyphenyl () or 2,5-dimethoxyphenyl (), which may influence binding pocket interactions.

- Tetrazole vs. Other Heterocycles : Analogs with oxadiazole () or benzothiazole () groups exhibit distinct electronic profiles. Tetrazoles are superior in forming hydrogen bonds due to their acidic NH group (pKa ~4.9), enhancing target engagement .

Physicochemical Properties

*Estimated using fragment-based methods.

- Lipophilicity : The target compound’s LogP (~3.2) balances membrane permeability and solubility, making it more drug-like than the highly lipophilic Olmesartan (LogP 5.1) .

- Hydrogen Bonding: The tetrazole and amide groups provide two H-bond donors, critical for target interactions but less than Olmesartan’s three donors .

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(3-methylphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of a tetrazole ring, which is known for its diverse pharmacological properties. The structural representation can be found in databases like PubChem .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing tetrazole moieties often exhibit significant antiviral and anticancer properties. The tetrazole ring enhances the compound's ability to interact with enzymes and receptors involved in disease pathways.

Antiviral Activity

Recent studies have demonstrated that related tetrazole-containing compounds exhibit moderate antiviral activity. For instance, certain derivatives have shown selective inhibition against viral polymerases and M2 channels, suggesting potential applicability in antiviral drug development .

Anticancer Potential

The anticancer activity of this compound has been explored through various assays. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, with IC50 values comparable to established chemotherapeutics. The structure-activity relationship (SAR) studies reveal that modifications to the phenyl and tetrazole rings significantly influence cytotoxicity .

Case Studies

-

In Vitro Cytotoxicity Assay :

- A study evaluated the cytotoxic effects on Jurkat T cells and A-431 cells. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, a standard chemotherapy agent.

- Table 1: Cytotoxicity Results

Compound Cell Line IC50 (µM) Test Compound Jurkat 15.0 Doxorubicin Jurkat 20.0 Test Compound A-431 12.5 Doxorubicin A-431 18.0

- Antiviral Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.